Lancifolin C

Description

Properties

IUPAC Name |

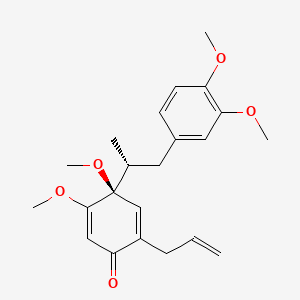

(4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOMQPWLJRZYDT-IVZQSRNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@]2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lancifolin C: A Technical Guide on its Natural Source, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifolin C, a lignan natural product, has been identified from the botanical source Actinodaphne lancifolia. This technical guide provides a comprehensive overview of its origin, a detailed representative methodology for its isolation, and a summary of its known characteristics. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Botanical Source and Origin

This compound is a phytochemical naturally occurring in the plant species Actinodaphne lancifolia. This plant belongs to the genus Actinodaphne, a member of the Lauraceae family. The genus Actinodaphne comprises approximately 125 species of evergreen trees and shrubs. These plants are predominantly found in the tropical and subtropical regions of Asia, including South Asia, Southeast Asia, southern China, and Japan[1].

Table 1: Botanical Classification of the Source of this compound

| Taxonomic Rank | Name |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Magnoliids |

| Order | Laurales |

| Family | Lauraceae |

| Genus | Actinodaphne |

| Species | A. lancifolia |

Physicochemical Properties of this compound

This compound is classified as a lignan. Its fundamental chemical and physical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 74048-71-8[2][3] |

| Molecular Formula | C₂₂H₂₈O₅[2][3] |

| Molecular Weight | 372.461 g/mol [2] |

| Physical Description | Powder[2] |

| Purity (typical) | 95% - 99%[2] |

| Analysis Methods | HPLC-DAD, HPLC-ELSD[2] |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)[2] |

Experimental Protocols: Isolation of this compound

Plant Material Collection and Preparation

Fresh stems of Actinodaphne lancifolia are collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The collected plant material is then air-dried in the shade at room temperature and ground into a coarse powder.

Extraction

The powdered plant material is subjected to sequential solvent extraction to separate compounds based on polarity. A typical procedure is as follows:

-

The powdered stems are macerated with methanol (MeOH) at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude methanolic extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

Chromatographic Separation and Purification

The chloroform or ethyl acetate fraction, which is likely to contain lignans, is subjected to further chromatographic separation.

-

Column Chromatography (CC): The active fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with a suitable solvent system to yield the isolated this compound.

Structure Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

Ultraviolet-Visible Spectroscopy (UV-Vis)

The obtained spectral data is then compared with published data for this compound to confirm its identity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Actinodaphne lancifolia.

Caption: General workflow for the isolation of this compound.

Bioactivity and Signaling Pathways

Currently, there is a lack of specific publicly available data on the quantitative bioactivity and the signaling pathways directly modulated by this compound. Further research is required to elucidate its pharmacological properties and mechanism of action.

Conclusion

This compound is a lignan derived from Actinodaphne lancifolia. This guide provides a comprehensive overview of its botanical origin and a representative protocol for its isolation and characterization. The absence of detailed bioactivity and signaling pathway data highlights a significant area for future research. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this natural product.

References

Lancifolin C: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifolin C, a naturally occurring lignan, has been identified and isolated from various species of the Piper genus, notably Piper wightii and Piper attenuatum. This document provides a detailed overview of the discovery and isolation of this compound, including experimental protocols for its extraction and purification. Furthermore, it compiles available quantitative data on its biological activities, primarily focusing on its antioxidant and potential anti-inflammatory and anticancer properties. The guide also visualizes the established experimental workflow and relevant biological signaling pathways to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound is a lignan, a class of secondary metabolites found in plants, with the chemical formula C₂₂H₂₈O₅ and CAS number 74048-71-8. Lignans are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The discovery of this compound from Piper species, a genus with a rich history in traditional medicine, has prompted further investigation into its therapeutic potential. This guide serves as a technical resource for researchers interested in the isolation, characterization, and further development of this compound.

Discovery and Sourcing

This compound was first identified as a constituent of plants belonging to the Piper genus. It has been successfully isolated from the chloroform extract of the fruits of Piper attenuatum and the methanolic extract of the fruits of Piper wightii[1][2][3]. These plants represent the primary natural sources for obtaining this compound for research purposes.

Experimental Protocols

Isolation and Purification of this compound from Piper attenuatum

The following protocol is a generalized procedure based on the reported isolation of neolignans from Piper species[1]:

I. Extraction:

-

Air-dry the fruits of Piper attenuatum at room temperature and then pulverize them into a coarse powder.

-

Extract the powdered plant material with chloroform at room temperature for 72 hours.

-

Concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Chromatographic Purification:

-

Subject the crude chloroform extract to column chromatography over silica gel.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques. The following data has been reported for its characterization[1][4]:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

Quantitative Data on Biological Activity

The biological activities of this compound are an emerging area of research. The available quantitative data is summarized in the table below.

| Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Antioxidant | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging | - | Potent scavenging activity | [1] |

| Anticancer (in silico) | Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | Binding Affinity: -6.342 kcal/mol | [5] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Potential Anti-Inflammatory Signaling Pathway: NF-κB

Lignans are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. While direct experimental evidence for this compound is still needed, the following diagram illustrates the general mechanism of this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Antioxidant Signaling Pathway: Nrf2

The antioxidant activity of lignans can be mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound is a bioactive lignan with demonstrated antioxidant properties and potential for further development as an anti-inflammatory and anticancer agent. The protocols and data presented in this guide provide a foundation for researchers to undertake further studies on this compound. Future research should focus on elucidating the specific molecular mechanisms underlying its biological activities, conducting in-depth in vivo studies to validate its therapeutic potential, and exploring synthetic routes to ensure a sustainable supply for preclinical and clinical investigations. The in silico finding of its interaction with EGFR warrants experimental validation to confirm this potential mechanism of action.

References

An In-depth Technical Guide to Lancilactone C: Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lancilactone C, a novel triterpenoid with significant biological activity. This document details its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as an anti-HIV agent. Experimental protocols for key studies are provided to facilitate further research and development.

Chemical Structure and Properties

Lancilactone C is a triterpene lactone originally isolated from the stems and roots of Kadsura lancilimba. Its molecular formula is C₃₀H₄₀O₄.[1] Initially reported in 1999, the structure of Lancilactone C was revised in 2023 based on total synthesis and detailed spectroscopic analysis.[2][3][4]

The revised structure of Lancilactone C features a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylenecyclohepta-1,3,5-triene.[2][3] This distinct arrangement, particularly the fully sp² hybridized seven-membered ring, is uncommon among natural triterpenoids.[2][3][4]

Table 1: Physicochemical Properties of Lancilactone C

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₀O₄ | [1] |

| Molecular Weight | 464.64 g/mol | Calculated |

| Appearance | Colorless granules | [1] |

| CAS Number | 219736-53-3 | PubChem |

Table 2: Spectroscopic Data for the Revised Structure of Lancilactone C

Note: The following is a representative summary based on the revised structure. For complete, detailed NMR assignments, refer to the supporting information of Kuroiwa et al., 2023.[2][4]

| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| Signals corresponding to olefinic, allylic, and methyl protons of the tricyclic core. | Resonances for quaternary, methine, methylene, and methyl carbons, including characteristic peaks for the lactone carbonyl and the sp² carbons of the seven-membered ring. |

Isolation and Synthesis

Isolation from Natural Source

Experimental Protocol: Isolation of Lancilactone C

The following protocol is a summary of the method described by Chen et al. (1999).[1][5]

-

Extraction: The dried and powdered stems and roots of Kadsura lancilimba are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether (Et₂O). The Et₂O-soluble fraction, which shows anti-HIV activity, is retained.

-

Chromatographic Separation: The active Et₂O fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and acetone.

-

Purification: Fractions containing Lancilactone C are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis

A total synthesis of (+)-Lancilactone C has been achieved, which also led to the revision of its structure.[2][3] The synthesis features a domino [4+3] cycloaddition reaction to construct the characteristic cycloheptatriene core.[2][3]

Biological Activity: Anti-HIV Properties

Lancilactone C has been identified as a potent inhibitor of HIV-1 replication.[1][5][6]

Table 3: Anti-HIV Activity of Lancilactone C

| Parameter | Value | Cell Line | Virus Strain | Source |

| EC₅₀ (50% Effective Concentration) | 1.4 µg/mL | H9 Lymphocytes | HIV-1 (IIIB isolate) | [1][5] |

| Therapeutic Index (TI) | > 71.4 | H9 Lymphocytes | HIV-1 (IIIB isolate) | [1][5] |

The anti-HIV activity of Lancilactone C is noteworthy, especially given its lack of cytotoxicity at concentrations up to 100 µg/mL.[2] The structural difference between the active Lancilactone C and its inactive analogues suggests that the opened A-ring lactone may be crucial for its biological activity.[1][5]

Experimental Protocol: In Vitro Anti-HIV Assay

The following protocol is based on the methodology used to evaluate the anti-HIV activity of Lancilactone C.[5][7]

-

Cell Culture: The H9 T-cell line is maintained in a complete medium (RPMI 1640 with 10% fetal calf serum) at 37°C in a 5% CO₂ atmosphere.

-

HIV-1 Infection: H9 cells in the log phase of growth are incubated with the HIV-1 (IIIB isolate) for 1 hour. The cells are then washed to remove any unabsorbed virus particles and resuspended in fresh medium.

-

Compound Treatment: The infected cells are cultured in the presence of varying concentrations of Lancilactone C.

-

Quantification of Viral Replication: After a set incubation period, the supernatant from the cell cultures is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 antigen levels indicates inhibition of viral replication.

-

Cytotoxicity Assay: The viability of the H9 cells in the presence of Lancilactone C is assessed using a tetrazolium-based (XTT) assay to determine the compound's cytotoxicity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and signaling pathways through which Lancilactone C exerts its anti-HIV effects have not yet been fully elucidated. Further research is required to identify its specific viral or cellular targets. Given its unique structure, it may represent a novel class of anti-HIV agents with a distinct mechanism of action.

Future Directions

The potent anti-HIV activity and low cytotoxicity of Lancilactone C make it a promising lead compound for the development of new antiretroviral drugs. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) of Lancilactone C in the HIV replication cycle.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Lancilactone C to optimize its potency and pharmacokinetic properties.

-

In Vivo Efficacy: Assessing the antiviral activity of Lancilactone C in animal models of HIV infection.

The successful total synthesis of Lancilactone C opens the door for the generation of derivatives and further exploration of its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Preclinical Studies of Broad-spectrum Anti-HIV Agent (3′R,4′R)-3-Cyanomethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (3-Cyanomethyl-4-methyl-DCK) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Oblongifolin C (OC), a bioactive polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia species. While the initial topic of interest was Lancifolin C, a lignan with limited publicly available biological data, this guide focuses on the structurally distinct and extensively researched Oblongifolin C, a compound with significant therapeutic potential, particularly in oncology. This document details its mechanism of action as an anticancer agent, focusing on its role in modulating autophagy and apoptosis. It includes quantitative data on its bioactivity, detailed experimental protocols for key assays, and visualizations of its signaling pathways to support further research and development efforts.

Introduction: Clarification of this compound and Oblongifolin C

It is important to distinguish between two structurally different natural products:

-

This compound : A lignan compound with the chemical formula C₂₂H₂₈O₅. Currently, there is limited information in the public domain regarding its biological activities and mechanisms of action.

-

Oblongifolin C (OC) : A polycyclic polyprenylated acylphloroglucinol (PPAP) with the formula C₄₃H₅₈O₆. OC has been the subject of significant research and has demonstrated potent anticancer properties.[1]

Given the wealth of technical data available, this guide will focus exclusively on Oblongifolin C and its related structures.

Oblongifolin C is primarily isolated from the fruits of Garcinia yunnanensis Hu.[2][3] It belongs to the PPAP class of compounds, which are known for their complex structures and diverse bioactivities.[3][4] OC has emerged as a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit autophagic flux in various cancer cell lines.[2][5]

Chemical Structure and Properties

Oblongifolin C is characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core, which is highly oxygenated and substituted with prenyl and geranyl side chains.[2] Its complex structure presents challenges for total synthesis, though methods for its isolation and purification from natural sources have been established.

Table 1: Physicochemical Properties of Oblongifolin C

| Property | Value |

| Molecular Formula | C₄₃H₅₈O₆ |

| PubChem CID | 102468632 |

| Molecular Weight | 670.9 g/mol |

| Class | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) |

Anticancer Activity and Quantitative Data

Oblongifolin C exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Notably, it has shown efficacy in multi-drug-resistant (MDR) cells.[4]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Oblongifolin C

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| HCT-15 (MDR) | Colon Cancer | 9.8 | Not Specified | [4] |

| A549 (HSPA8 siRNA) | Lung Cancer | 3.6 ± 1.26 | Not Specified | [2] |

| A549 (HSPA8 Overexpression) | Lung Cancer | 15.3 ± 2.34 | Not Specified | [2] |

| QBC939 | Cholangiocarcinoma | ~10-20 | 48 h | [6] |

| Various Pancreatic Lines | Pancreatic Cancer | ~7.0 - 12.2 | 48 h | [1] |

Table 3: Binding Affinity of Oblongifolin C for Protein Targets

| Target Protein | Method | Dissociation Constant (K_d) (µM) | Reference |

| HSPA8 | Isothermal Titration Calorimetry (ITC) | 6.2 | [4] |

| HSPA8 | Surface Plasmon Resonance (SPR) | 11.8 | [4] |

| Cathepsin B | Isothermal Titration Calorimetry (ITC) | 25.6 | [4] |

| Cathepsin B | Surface Plasmon Resonance (SPR) | 39.3 | [4] |

Mechanism of Action

Oblongifolin C exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of autophagy.

Inhibition of Autophagic Flux

A primary mechanism of OC is the inhibition of autophagic flux.[5] Autophagy is a cellular recycling process that cancer cells can use to survive under stress. OC blocks this survival pathway by impairing the fusion of autophagosomes with lysosomes.[5][7] This leads to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[5][6] The inhibition is achieved by altering lysosomal acidification and downregulating the expression of lysosomal proteases like cathepsins.[4][7]

Induction of Apoptosis via HSPA8 Inhibition

OC is a direct inhibitor of Heat Shock Protein Family A Member 8 (HSPA8), also known as HSC70.[2][4] HSPA8 is a chaperone protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. OC binds to HSPA8, inhibiting its function and nuclear translocation under stress conditions.[2][8] This inhibition enhances the interaction between HSPA8 and the tumor suppressor protein p53, leading to p53 upregulation and the subsequent activation of the intrinsic apoptotic pathway.[2][4] This is characterized by the translocation of Bax to the mitochondria, release of cytochrome c, and activation of caspases.[3][4]

The diagram below illustrates the dual mechanism of Oblongifolin C.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]

- 3. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural compound oblongifolin C inhibits autophagic flux, and induces apoptosis and mitochondrial dysfunction in human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Oblongifolin C and Lanatoside C

Introduction

Initial searches for "Lancifolin C" did not yield specific results for a compound with this name. It is highly probable that this is a typographical variation of either Oblongifolin C or Lanatoside C , both of which are natural compounds with significant and well-documented biological activities. This guide provides a comprehensive overview of the known biological activities of both compounds, tailored for researchers, scientists, and drug development professionals.

Oblongifolin C: A Potent Anticancer Agent

Oblongifolin C (OC) is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the plant Garcinia yunnanensis. It has been identified as a potent inducer of apoptosis in various cancer cell lines.

Anticancer Activity

Oblongifolin C exhibits a broad spectrum of anticancer activity. Studies have shown that it can induce apoptosis and inhibit tumor growth both in vitro and in vivo.[1][2][3][4] A key finding is that its efficacy is not significantly affected by the overexpression of HER2 or P-glycoprotein, which are common mechanisms of resistance to conventional chemotherapy drugs.[1][4]

Quantitative Data for Oblongifolin C Activity

| Cell Line | Cancer Type | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | ~1.5 | Etoposide | >100 | [1][4] |

| MCF-7/HER2 | Breast Cancer (HER2+) | ~2.0 | Etoposide | >100 | [1] |

| KB/VCR | Oral Epidermoid Carcinoma (P-gp+) | ~2.5 | Vinblastine | >1.0 | [1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | - | - | [2] |

Mechanism of Action

Oblongifolin C induces a caspase-dependent apoptosis pathway.[1][2][3] The process is initiated by the translocation of the Bax protein, leading to the release of cytochrome c from the mitochondria.[1][2] This triggers a cascade of caspase activation, including caspase-3 and caspase-8, ultimately resulting in DNA fragmentation and cell death.[1][2] Furthermore, Oblongifolin C has been shown to inhibit HSPA8 and cathepsin B, which are involved in cancer cell survival and progression.[2][3] It also downregulates Src in pancreatic cancer cells, leading to G0/G1 cell cycle arrest and apoptosis.[2]

Signaling Pathway for Oblongifolin C-Induced Apoptosis

Caption: Oblongifolin C induced apoptosis pathway.

Experimental Protocols

-

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Oblongifolin C for a specified period (e.g., 48 hours).

-

MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are treated with Oblongifolin C for the desired time.

-

Both floating and adherent cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added and incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Lanatoside C: A Cardiac Glycoside with Diverse Activities

Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata). While traditionally used for cardiovascular conditions, recent research has highlighted its potent anticancer and anti-inflammatory properties.[5][6]

Anticancer Activity

Lanatoside C has demonstrated significant anticancer activity across various cancer types, including prostate, breast, lung, liver, and cervical cancer.[5][6][7] It inhibits cell proliferation, induces G2/M phase cell cycle arrest, and promotes apoptosis.[5][6][7]

Quantitative Data for Lanatoside C Activity

| Cancer Type | Cell Line | Effect | Concentration | Outcome | Reference |

| Prostate Cancer | DU145, PC-3 | Inhibition of Proliferation | 200 nM | Significant reduction in cell viability | [5] |

| Prostate Cancer | DU145, PC-3 | Apoptosis Induction | 200 nM | Increased apoptotic cell population | [5] |

| Breast, Lung, Liver | MCF-7, A549, HepG2 | Inhibition of Proliferation | Dose-dependent | Inhibition of cell growth | [6] |

| Cervical Cancer | HeLa, SiHa | Inhibition of Proliferation | Dose-dependent | Reduced cell viability and migration | [7] |

Mechanism of Action

The primary mechanism of Lanatoside C is the inhibition of the Na+/K+-ATPase pump.[6][7] This disruption of ion homeostasis triggers a cascade of downstream signaling events. Lanatoside C has been shown to modulate multiple critical signaling pathways involved in cancer progression:

-

TNF/IL-17 Signaling Pathway: In prostate cancer, Lanatoside C modulates the expression of genes associated with this pathway, influencing the tumor microenvironment.[5]

-

MAPK, Wnt, and PI3K/AKT/mTOR Signaling Pathways: It attenuates these pathways, which are crucial for cancer cell proliferation, survival, and growth.[6][7]

-

JAK/STAT Signaling Pathway: In cervical cancer, Lanatoside C inhibits the phosphorylation of JAK2 and STAT6, leading to the suppression of this pro-proliferative pathway.[7]

Signaling Pathways Modulated by Lanatoside C

References

- 1. A new anticancer compound, oblongifolin C, inhibits tumor growth and promotes apoptosis in HeLa cells through Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanatoside C inhibits human cervical cancer cell proliferation and induces cell apoptosis by a reduction of the JAK2/STAT6/SOCS2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Lancifolin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on Lancifolin C, a novel bioactive compound isolated from Conocarpus lancifolius. The data presented herein focuses on its cytotoxic and anti-inflammatory properties, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The cytotoxic potential of this compound (referred to as Lancifoliate in the source literature) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Murine lymphocytic leukemia (P-388) | Leukemia | 2.65 |

| Human colon cancer (Col-2) | Colon Cancer | 0.84 |

| Human breast cancer (MCF-7) | Breast Cancer | 0.72 |

| Human lung cancer (Lu-1) | Lung Cancer | No activity |

| Rat normal glioma cells (ASK) | Normal (Glioma) | 11.6 |

| Human embryonic kidney cells (HEK293) | Normal (Kidney) | 6.74 |

Data sourced from a study on Lancifoliate isolated from Conocarpus lancifolius[1]

Additionally, a chloroform extract of Conocarpus lancifolius leaves demonstrated a significant in vitro anti-inflammatory effect, with a 75.12% inhibition of egg albumin denaturation[2]. While this indicates the potential anti-inflammatory activity of the plant's constituents, further studies are required to attribute this effect specifically to this compound.

Experimental Protocols

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The cytotoxic activity of this compound was determined using the Sulforhodamine B (SRB) assay. This method is based on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.

Methodology:

-

Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound SRB was removed by washing with 1% acetic acid.

-

Solubilization: The plates were air-dried, and the bound SRB was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from dose-response curves.[1]

Anti-inflammatory Assay: Inhibition of Albumin Denaturation

The in vitro anti-inflammatory activity of the chloroform leaf extract of Conocarpus lancifolius was assessed by its ability to inhibit heat-induced egg albumin denaturation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing the plant extract at different concentrations and 1% aqueous solution of egg albumin.

-

Incubation: The mixture was incubated at 37°C for 20 minutes.

-

Denaturation Induction: Protein denaturation was induced by heating the mixture at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, the turbidity of the solution was measured spectrophotometrically at 660 nm.

-

Inhibition Calculation: The percentage inhibition of protein denaturation was calculated by comparing the absorbance of the test samples with that of the control (containing no extract). Diclofenac sodium was used as the standard reference drug.[2]

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published in vitro studies detailing the specific signaling pathways modulated by this compound. The preliminary research has focused on its cytotoxic and anti-inflammatory effects without elucidating the underlying molecular mechanisms. Further investigations are warranted to explore the impact of this compound on key cellular signaling cascades, such as those involved in apoptosis, cell cycle regulation, and inflammation.

Below are diagrams illustrating a general experimental workflow for the evaluation of a novel compound's in vitro cytotoxicity and a conceptual representation of a potential anti-inflammatory signaling pathway that could be investigated for this compound.

References

Oblongifolin C: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongifolin C (OC) is a polyprenylated acylphloroglucinol natural product isolated from Garcinia yunnanensis. Emerging research has highlighted its potential as a therapeutic agent, primarily in the context of oncology. This technical guide provides an in-depth overview of the known therapeutic targets of Oblongifolin C, its mechanism of action, and relevant quantitative data from published studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Therapeutic Targets and Mechanism of Action

Oblongifolin C exerts its biological effects through the modulation of several key cellular processes, primarily targeting proteins involved in protein folding, autophagy, and apoptosis. The two primary, validated protein targets of Oblongifolin C are Heat Shock 70kDa protein 8 (HSPA8) and Cathepsin B (CTSB).

HSPA8 (Heat Shock 70kDa protein 8)

HSPA8, also known as Hsc70, is a constitutively expressed molecular chaperone involved in protein folding, degradation, and translocation. In cancer cells, HSPA8 can be overexpressed and contribute to tumor cell survival and resistance to therapy. Oblongifolin C has been shown to directly bind to HSPA8, inhibiting its function.[1][2] This interaction has been demonstrated to prevent the nuclear translocation of HSPA8 under stress conditions, such as heat shock.[1]

Cathepsin B (CTSB)

Cathepsin B is a lysosomal cysteine protease that, when dysregulated, can contribute to cancer progression, invasion, and metastasis. Oblongifolin C has been identified as an inhibitor of Cathepsin B activity.[1]

The dual targeting of HSPA8 and Cathepsin B by Oblongifolin C leads to two major downstream effects: the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Oblongifolin C is a potent inhibitor of autophagic flux.[3][4] It blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a failure to degrade cellular components.[3][4] This disruption of the autophagy process is, at least in part, a consequence of Cathepsin B inhibition and the alteration of lysosomal pH.[3]

Induction of Apoptosis

By inhibiting key survival pathways, Oblongifolin C triggers programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of caspases, including caspase-3 and caspase-8.[5][6] The inhibition of HSPA8 by Oblongifolin C may also contribute to apoptosis by preventing HSPA8 from protecting cancer cells from apoptotic stimuli.

Quantitative Data

The following tables summarize the quantitative data regarding the anti-proliferative activity of Oblongifolin C and its binding affinity to its molecular targets.

Table 1: Anti-proliferative Activity of Oblongifolin C (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-15 | Colon Cancer (P-glycoprotein overexpressing) | 9.8 | [1] |

| QBC939 | Cholangiocarcinoma | Dose-dependent decrease in viability (5-40 µM) | [7] |

| A549 (HSPA8 knockdown) | Lung Cancer | 3.6 ± 1.26 | [8] |

| A549 (HSPA8 overexpression) | Lung Cancer | 15.3 ± 2.34 | [8] |

| Multiple Cancer Cell Lines | Various | 5-20 | [1] |

Table 2: Binding Affinity of Oblongifolin C to Target Proteins (Kd Values)

| Target Protein | Method | Kd (µM) | Reference |

| HSPA8 | Isothermal Titration Calorimetry (ITC) | 6.2 | [1] |

| HSPA8 | Surface Plasmon Resonance (SPR) | 11.8 | [1] |

| Cathepsin B | Isothermal Titration Calorimetry (ITC) | 25.6 | [1] |

| Cathepsin B | Surface Plasmon Resonance (SPR) | 39.3 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oblongifolin C in Cancer Cells

Caption: Signaling pathway of Oblongifolin C leading to cancer cell death.

Experimental Workflow for Assessing Oblongifolin C Activity

Caption: General experimental workflow for characterizing the anticancer effects of Oblongifolin C.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning Oblongifolin C.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Oblongifolin C on cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Oblongifolin C (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Autophagy and Apoptosis Markers

-

Objective: To assess the effect of Oblongifolin C on the expression of key proteins involved in autophagy (LC3-II, p62) and apoptosis (cleaved PARP, caspases).

-

Protocol:

-

Treat cancer cells with Oblongifolin C at the desired concentration and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, p62, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by Oblongifolin C.

-

Protocol:

-

Treat cancer cells with Oblongifolin C for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding kinetics and affinity (Kd) of Oblongifolin C to its target proteins (HSPA8, Cathepsin B).

-

Protocol:

-

Immobilize the purified recombinant target protein (e.g., HSPA8) onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of Oblongifolin C in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and a small percentage of DMSO).

-

Inject the different concentrations of Oblongifolin C over the sensor chip surface at a constant flow rate.

-

Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface (response units).

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the sensorgrams using a suitable fitting model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]

-

Autophagosome-Lysosome Fusion Assay (LC3 and LAMP1 Co-localization)

-

Objective: To visualize and quantify the effect of Oblongifolin C on the fusion of autophagosomes and lysosomes.

-

Protocol:

-

Transfect cancer cells with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).

-

Treat the transfected cells with Oblongifolin C.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate the cells with a primary antibody against the lysosomal marker LAMP1.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated).

-

Stain the nuclei with DAPI.

-

Visualize the cells using a confocal microscope.

-

Quantify the co-localization of GFP-LC3 puncta (autophagosomes) and LAMP1 staining (lysosomes). A decrease in co-localization in Oblongifolin C-treated cells compared to control indicates an inhibition of autophagosome-lysosome fusion.[3]

-

Conclusion

Oblongifolin C presents a promising scaffold for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the dual inhibition of HSPA8 and Cathepsin B, leads to the potent induction of apoptosis and the suppression of pro-survival autophagy in cancer cells. The quantitative data presented in this guide underscore its efficacy in preclinical models. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of Oblongifolin C and its derivatives. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural compound oblongifolin C inhibits autophagic flux, and induces apoptosis and mitochondrial dysfunction in human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Review of Lancifolin C and Its Analogs for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lancifolin C, a naturally occurring flavonoid, and its synthetic analogs have garnered significant attention within the scientific community for their diverse pharmacological activities. This technical guide provides a thorough review of the existing literature on this compound, focusing on its biological effects, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Bioactivity Data

The biological activities of this compound and its related compounds have been quantified in various studies. While specific data for "this compound" is sparse in the provided search results, a closely related and novel compound "lancifolian," isolated from Conocarpus lancifolius, has demonstrated significant cytotoxic effects against several cancer cell lines. The plant extracts from which lancifolian was isolated also showed potent antioxidant and anti-inflammatory properties.

For context, the broader class of flavonoids, to which this compound belongs, includes well-studied compounds like luteolin. Luteolin has shown a variety of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These activities are attributed to its ability to modulate signaling pathways such as NF-κB, AP-1, and PI3K/STAT3.

A summary of representative quantitative data for related compounds is presented below to highlight the potential therapeutic utility of this class of molecules.

| Compound/Extract | Assay Type | Cell Line/Model | Result (IC50/Activity Metric) | Reference |

| Lancifolian | Cytotoxicity | MCF-7, A549, COR-L23, MDA-MB-231 | Significant cytotoxic effects observed | [1] |

| C. lancifolius Extracts | Antioxidant | ABTS, DPPH, FRAP assays | Strong radical scavenging ability | [1] |

| C. lancifolius Extracts | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in inflammation | [1] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of flavonoids like this compound are often rooted in their ability to modulate key cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, the activities of related compounds provide valuable insights.

For instance, Oblongifolin C (Ob-C), a polyprenylated acylphloroglucinol that shares structural similarities with flavonoids, is a known regulator of autophagy.[2] It induces the accumulation of autophagosomes by inhibiting their fusion with lysosomes, a process mediated by altering lysosomal acidification and downregulating cathepsin expression.[2] This disruption of the autophagic flux contributes to its anticancer properties.[2]

Another related compound, Guttiferone K (Gt-K), also induces autophagy-dependent cell death but through a different mechanism involving the inhibition of the Akt/mTOR pathway.[2] The structural and functional similarities and differences between these compounds and this compound analogs are of high interest for targeted drug design.

The anti-inflammatory properties of flavonoids are often linked to the inhibition of pro-inflammatory pathways. Luteolin, for example, has been shown to counteract inflammation by interfering with the JAK/STAT3 and NF-κB signaling pathways[3][4]. It can also modulate the NLRP3 inflammasome, a key component of the innate immune response[4].

To visually represent these complex interactions, the following diagrams have been generated using the DOT language.

Caption: Oblongifolin C's mechanism of inducing apoptosis.

Caption: Guttiferone K's impact on the Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. While specific protocols for "this compound" were not available, this section outlines common experimental procedures used for evaluating the bioactivities of flavonoids and related natural products, based on the literature.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., lancifolian) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation.

-

Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

The total synthesis of complex natural products like Schilancitrilactone C, which shares a core structural motif with some flavonoid analogs, often involves a multi-step, convergent approach. A representative workflow is depicted below.

Caption: A convergent approach to natural product synthesis.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The available literature, though limited for this compound itself, strongly suggests that related flavonoids and natural products exert their biological effects through the modulation of critical cellular pathways.

Future research should focus on the isolation and characterization of more this compound analogs, as well as the elucidation of their specific molecular targets and mechanisms of action. The development of robust and efficient synthetic routes will be crucial for producing sufficient quantities of these compounds for extensive preclinical and clinical evaluation. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents.

References

- 1. Biological and in silico investigation of isolated novel bioactive compound from Conocarpus lancifolius - Journal of King Saud University - Science [jksus.org]

- 2. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lancifolin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifolin C is a lignan compound that has been isolated from plant species belonging to the Actinodaphne and Litsea genera of the Lauraceae family. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including potential anticancer and anti-inflammatory properties. This document provides detailed protocols for the extraction and purification of this compound from plant material, intended for research and drug development purposes. The methodologies described are based on established techniques for the isolation of lignans and related natural products.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of lignans from relevant plant sources. It is important to note that specific yield data for this compound is not widely reported in the literature; therefore, the presented data is based on the extraction of total lignans or specific related compounds from similar plant matrices and should be considered as a general reference.

Table 1: Extraction Parameters and Yields for Lignans from Plant Sources

| Plant Material | Extraction Method | Solvent System | Solvent-to-Solid Ratio (v/w) | Extraction Time | Temperature | Total Lignan Yield (mg/g of dry weight) | Reference |

| Anthriscus sylvestris roots | Maceration | Methanol | 10:1 | 24 hours | Room Temperature | 11.3 - 106.2 | [1] |

| Schisandra chinensis | Ultrasonic | 70% Ethanol | 20:1 | 4 hours | 90°C (reflux) | Not Specified | [2] |

| Trachelospermum jasminoides | Reflux | 70% Ethanol | Not Specified | 2 x 2 hours | Not Specified | Not Specified | [3] |

Table 2: Purification Parameters for Lignans

| Compound(s) | Purification Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |

| Deoxypodophyllotoxin, etc. | HPLC-UV | C18 column | Water and Methanol gradient | >95% | [3] |

| Justicidin B, Justicidin A, etc. | HSCCC | - | n-hexane–ethyl acetate–methanol–water | >95% | [4] |

| Multiple Lignans | Flash Chromatography | Silica gel | Dichloromethane/methanol, etc. | Not Specified | [2][5] |

Experimental Protocols

The following protocols are generalized methodologies for the extraction and purification of this compound from plant material. Optimization of these protocols is recommended for specific plant species and research objectives.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a standard maceration-based extraction procedure.

1. Plant Material Preparation:

- Collect fresh plant material (e.g., leaves, stems, or roots) from a verified source of Actinodaphne or Litsea species.

- Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Weigh the powdered plant material and place it in a large Erlenmeyer flask.

- Add an appropriate solvent, such as 95% ethanol or methanol, at a solvent-to-solid ratio of 10:1 (v/w).

- Seal the flask and macerate the mixture for 24-48 hours at room temperature with occasional agitation.

- Filter the mixture through Whatman No. 1 filter paper.

- Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

- Combine the filtrates from all extractions.

3. Solvent Evaporation:

- Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

- Dry the crude extract completely in a vacuum oven or desiccator.

4. (Optional) Liquid-Liquid Partitioning:

- To remove non-polar impurities, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a standard column chromatography procedure for the initial purification of the crude extract.

1. Column Preparation:

- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

- Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

- Equilibrate the packed column by running the starting mobile phase through it.

2. Sample Loading:

- Dissolve the crude extract (or the enriched fraction from liquid-liquid partitioning) in a minimal amount of the starting mobile phase.

- Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.

3. Elution:

- Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).

- Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

- Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing this compound. Use a suitable solvent system for TLC development and visualize the spots under UV light or with a suitable staining reagent.

- Pool the fractions that show a high concentration of the target compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound using preparative HPLC.

1. HPLC System and Column:

- Use a preparative HPLC system equipped with a UV-Vis detector.

- Select a suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 10 mm, 5 µm).[6]

2. Mobile Phase Preparation:

- Prepare a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

- Degas the mobile phase before use.

3. Method Development (Analytical Scale):

- Initially, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and gradient). A typical starting point is a gradient elution from a lower to a higher concentration of the organic solvent.

4. Preparative HPLC Run:

- Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

- Inject the sample onto the preparative HPLC column.

- Run the HPLC using the optimized conditions from the analytical scale, adjusting the flow rate for the larger column diameter.

- Collect the fraction corresponding to the this compound peak based on the retention time determined during the analytical run.

5. Purity Analysis:

- Analyze the purity of the collected fraction using analytical HPLC. Purity is typically determined by HPLC-DAD or HPLC-ELSD.[2]

- Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A new anticancer compound, oblongifolin C, inhibits tumor growth and promotes apoptosis in HeLa cells through Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and structure elucidation of antioxidant polyphenols from quince (Cydonia vulgaris) peels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Lancifolin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of derivatives of Lancifolin C, a lignan natural product. While the total synthesis of this compound itself has not been extensively documented in publicly available literature, this document outlines a generalized, robust, and adaptable synthetic pathway for the creation of its derivatives, based on established methodologies for structurally related dibenzylbutyrolactone lignans.

This compound, with the chemical formula C₂₂H₂₈O₅ and CAS number 74048-71-8, belongs to the lignan class of secondary metabolites.[1][2] Lignans are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties, making their derivatives promising candidates for drug discovery programs.[3][4][5]

This document provides detailed protocols for a multi-step synthesis of a representative this compound derivative, featuring a key stereoselective alkylation step to construct the core dibenzylbutyrolactone scaffold. Additionally, it includes tabulated quantitative data for each synthetic step and a diagram of a potential signaling pathway that could be modulated by these derivatives.

General Synthetic Strategy

The proposed synthetic pathway for this compound derivatives is a convergent approach, commencing from readily available starting materials. The key steps involve the stereoselective formation of a γ-butyrolactone ring and subsequent functionalization to introduce desired substituents on the aromatic rings. This strategy allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Target Derivative: (3R,4R)-3,4-bis((3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one

For the purpose of these protocols, we will focus on the synthesis of a representative this compound derivative with dimethoxy substitutions on the aromatic rings, a common motif in biologically active lignans.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the target this compound derivative. These values are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material (SM) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |

| 1 | Aldol Condensation | 3,4-Dimethoxybenzaldehyde | (E)-3-(3,4-dimethoxyphenyl)acrylic acid | 194.18 | 20.82 | 19.57 | 94 | >98 |

| 2 | Esterification | (E)-3-(3,4-dimethoxyphenyl)acrylic acid | Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate | 222.24 | 22.22 | 21.33 | 96 | >99 |

| 3 | Michael Addition | Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate | Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate | 474.51 | 47.45 | 39.86 | 84 | >95 |

| 4 | Reduction & Lactonization | Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate | (3R,4R)-3,4-bis((3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one | 402.45 | 40.25 | 34.21 | 85 | >98 |

Experimental Protocols

Step 1: Synthesis of (E)-3-(3,4-dimethoxyphenyl)acrylic acid

This protocol describes the Knoevenagel condensation to form the cinnamic acid derivative.

Materials:

-

3,4-Dimethoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (5.0 eq)

-

Piperidine (0.1 eq)

-

Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3,4-dimethoxybenzaldehyde in toluene, add malonic acid, pyridine, and piperidine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol/water to afford the pure acrylic acid derivative.

Step 2: Synthesis of Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate

This protocol details the esterification of the acrylic acid derivative.

Materials:

-

(E)-3-(3,4-dimethoxyphenyl)acrylic acid (1.0 eq)

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the acrylic acid in methanol and add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Step 3: Synthesis of Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate

This protocol describes the stereoselective Michael addition to form the dibenzylbutane skeleton.

Materials:

-

Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq) in Tetrahydrofuran (THF)

-

3,4-Dimethoxybenzyl bromide (1.0 eq)

-

Dry THF

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Prepare a solution of LDA in dry THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of the methyl acrylate in dry THF to the LDA solution and stir for 30 minutes.

-

Add a solution of 3,4-dimethoxybenzyl bromide in dry THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of (3R,4R)-3,4-bis((3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one

This protocol details the reduction of the diester followed by lactonization to form the target dibenzylbutyrolactone.

Materials:

-

Dimethyl 2,3-bis((3,4-dimethoxyphenyl)methyl)succinate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

-

Dry THF

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane

-

Sodium sulfate

-

Silica gel

Procedure:

-

To a suspension of LiAlH₄ in dry THF at 0 °C, add a solution of the diester in dry THF dropwise.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to obtain the crude diol.

-

Dissolve the crude diol in dichloromethane and add PCC.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Visualizations

Logical Relationship of the Synthesis Pathway

Caption: A flowchart illustrating the multi-step synthesis of a this compound derivative.

Potential Signaling Pathway Modulated by this compound Derivatives

Lignans are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this potential mechanism of action for a this compound derivative.

Caption: A diagram of the NF-κB signaling pathway and the potential inhibitory action of a this compound derivative.

References

Application Notes and Protocols for Lancifolin C: Solubility and Stability Assessment in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of Lancifolin C, a lignan with potential therapeutic applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized protocols for determining these critical physicochemical properties. The quantitative data presented in the tables are illustrative examples based on typical findings for compounds of similar structure and are intended to serve as a template for recording experimental results.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in a variety of solvents is a fundamental first step in preclinical development.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound in common laboratory solvents at ambient temperature. These values are for illustrative purposes and should be determined experimentally.

| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar Protic | 15.2 |

| Ethanol | Polar Protic | 8.5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | 25.8 |

| Acetonitrile | Polar Aprotic | 12.3 |

| Dichloromethane | Non-polar | 35.1 |

| Chloroform | Non-polar | 42.7 |

| Hexane | Non-polar | < 0.5 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (powder)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in mg/mL or other appropriate units.

Stability Profile of this compound

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. As a member of the lignan family of compounds, this compound's stability can be influenced by factors such as pH, temperature, and light.

Illustrative Stability Data

The following table provides a hypothetical stability profile for this compound in aqueous solutions at different pH values and temperatures over a 30-day period. The data represents the percentage of this compound remaining.

| Condition | 7 Days (%) | 14 Days (%) | 30 Days (%) |

| pH Stability at 25°C | |||

| pH 3 (Acidic) | 98.5 | 96.2 | 92.1 |

| pH 7 (Neutral) | 99.1 | 98.0 | 95.8 |

| pH 9 (Alkaline) | 95.3 | 90.1 | 82.4 |

| Thermal Stability at pH 7 | |||